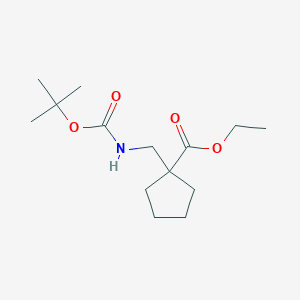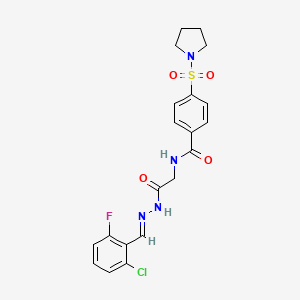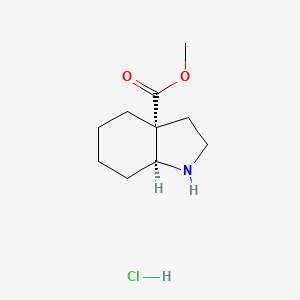
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride is a useful research compound. Its molecular formula is C19H16ClN3S and its molecular weight is 353.87. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties
Variability in Chemistry and Properties : Research reviews the chemistry and properties of compounds containing benzimidazole and benzothiazole rings, similar in structural complexity to the specified compound. These studies detail the synthesis, properties, and applications of various derivatives, emphasizing their spectroscopic properties, magnetic characteristics, and electrochemical activity. This highlights the potential for investigating unknown analogues and their applications in scientific research (Boča, Jameson, & Linert, 2011).
Synthesis and Transformation of Derivatives : Another study systematizes information on the synthesis and properties of phosphorylated derivatives of azoles, including thiazoles. This encompasses methods for creating these derivatives and their chemical and biological activities, pointing towards their utility in creating bioactive molecules with potential scientific applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biological Activities and Applications
Antifungal Activities : Investigations into the antifungal properties of various compounds, including analogues of the specified compound, reveal significant potential in addressing plant diseases like Bayoud disease. This research identifies compounds with specific pharmacophore sites effective against fungal pathogens, providing a foundation for developing antifungal agents (Kaddouri et al., 2022).
Optoelectronic Applications : Studies on BODIPY-based materials, which share structural motifs with the target compound, indicate their emerging applications in organic light-emitting diodes (OLEDs) and other optoelectronics. This research outlines the synthesis and structural design of these materials for use in advanced electronic devices (Squeo & Pasini, 2020).
properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S.ClH/c1-13-5-6-17(14(2)8-13)18-12-23-19(22-18)16(10-20)9-15-4-3-7-21-11-15;/h3-9,11-12H,1-2H3;1H/b16-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTQEKMSAMXEKJ-QOVZSLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CN=CC=C3)/C#N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)

![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2573909.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)



![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea](/img/structure/B2573917.png)
![Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2573918.png)

![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride](/img/structure/B2573921.png)
